REACTION_CXSMILES
|
[CH2:1]([N:3]([CH2:13][CH3:14])[C:4]1[CH:12]=[CH:11][C:7]([C:8]([NH2:10])=O)=[CH:6][CH:5]=1)[CH3:2].P12(SP3(SP(SP(S3)(S1)=S)(=S)S2)=S)=[S:16]>C1COCC1>[CH2:1]([N:3]([CH2:13][CH3:14])[C:4]1[CH:12]=[CH:11][C:7]([C:8](=[S:16])[NH2:10])=[CH:6][CH:5]=1)[CH3:2]
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Name
|
|
Quantity
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5.66 g
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Type
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reactant
|
Smiles
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C(C)N(C1=CC=C(C(=O)N)C=C1)CC
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Name
|
|
Quantity
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9.81 g
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Type
|
reactant
|
Smiles
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P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
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Name
|
|
Quantity
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80 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Control Type
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UNSPECIFIED
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Setpoint
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55 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
cooled to rt
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
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Details
|
the filtrate was concentrated in vacuo
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Type
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CUSTOM
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Details
|
The residue was purified by a silica gel column chromatography (PE/EtOAc (V/V)=2:1)
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Name
|
|
Type
|
product
|
Smiles
|
C(C)N(C1=CC=C(C(N)=S)C=C1)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.23 g | |
YIELD: PERCENTYIELD | 20% | |
YIELD: CALCULATEDPERCENTYIELD | 20.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |